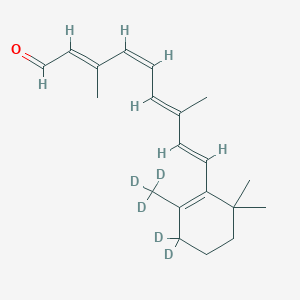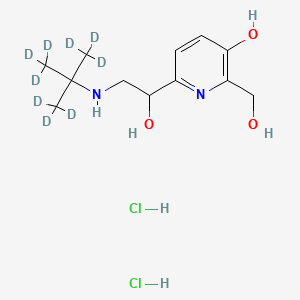
Pirbuterol-d9 Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pirbuterol-d9 (dihydrochloride) is a deuterated form of pirbuterol, a beta-2 adrenergic bronchodilator. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of pirbuterol. The deuterium atoms in Pirbuterol-d9 replace the hydrogen atoms, which can help in tracing the compound in biological systems and understanding its metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pirbuterol-d9 (dihydrochloride) involves the incorporation of deuterium atoms into the pirbuterol molecule. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced by deuterium. The reaction conditions typically involve the use of deuterated solvents and catalysts that facilitate the exchange process .
Industrial Production Methods
Industrial production of Pirbuterol-d9 (dihydrochloride) follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and specialized reactors to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified through crystallization and other separation techniques to achieve the desired purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Pirbuterol-d9 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Pirbuterol-d9 can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Pirbuterol-d9 (dihydrochloride) has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways of pirbuterol in biological systems.
Pharmacodynamic Studies: Helps in understanding the interaction of pirbuterol with beta-2 adrenergic receptors.
Drug Development: Assists in the development of new bronchodilators by providing insights into the structure-activity relationship.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify pirbuterol and its metabolites
Mechanism of Action
Pirbuterol-d9 (dihydrochloride) exerts its effects by stimulating beta-2 adrenergic receptors. This leads to the activation of intracellular adenyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic adenosine monophosphate (c-AMP). Increased levels of c-AMP result in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Comparison with Similar Compounds
Similar Compounds
Isoproterenol: Another beta-2 adrenergic agonist with similar bronchodilating effects.
Albuterol: A widely used beta-2 adrenergic agonist for the treatment of asthma.
Terbutaline: Another beta-2 adrenergic agonist with similar pharmacological properties.
Uniqueness
Pirbuterol-d9 (dihydrochloride) is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications. The deuterium atoms provide a distinct advantage in tracing and studying the metabolic pathways of pirbuterol, offering insights that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C12H22Cl2N2O3 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
6-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H20N2O3.2ClH/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;;/h4-5,11,13,15-17H,6-7H2,1-3H3;2*1H/i1D3,2D3,3D3;; |
InChI Key |
XIDFCZTVVCWBGN-VIVYLVLJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Canonical SMILES |
CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


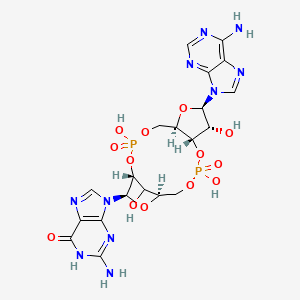
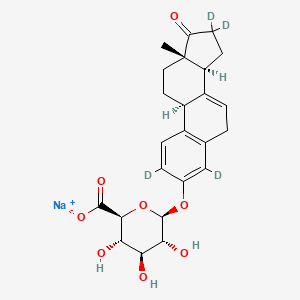

![(2E)-2-[3-[bis(trideuteriomethyl)amino]propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-5-ol](/img/structure/B12421192.png)
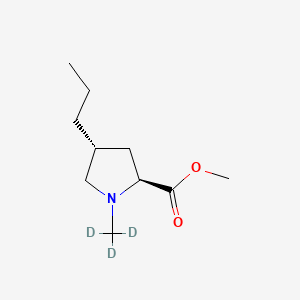
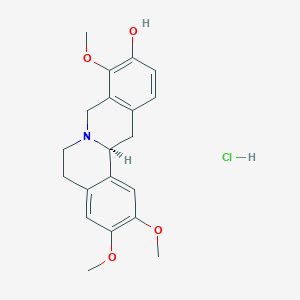
![(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide](/img/structure/B12421217.png)
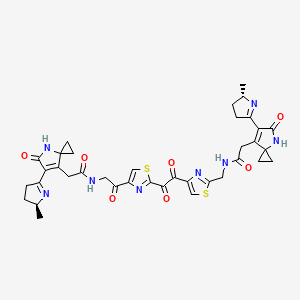
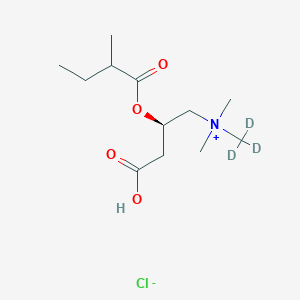
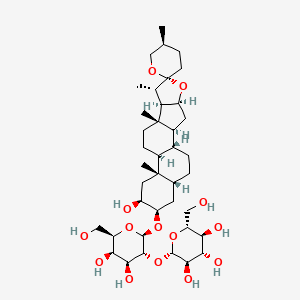
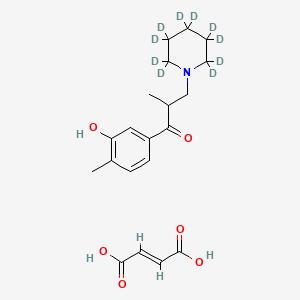
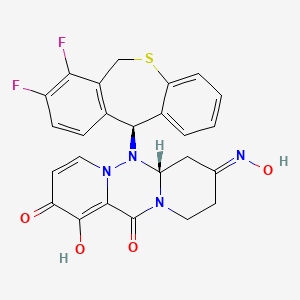
![N-[(2R,3R,4R,5R)-4,5,6-trihydroxy-3-methoxy-1-oxohexan-2-yl]acetamide](/img/structure/B12421253.png)
